N-Propylbicyclo[2.2.1]heptan-2-amine
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Overview
Description
N-Propylbicyclo[2.2.1]heptan-2-amine: is a chemical compound characterized by its unique bicyclic structure. This compound is primarily used in industrial and scientific research applications, and it is not intended for medical or clinical use .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-Propylbicyclo[2.2.1]heptan-2-amine typically involves the reaction of norcamphor derivatives with propylamine under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: : N-Propylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
N-Propylbicyclo[2.2.1]heptan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential as a ligand in drug discovery, particularly for neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Propylbicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an antagonist or agonist, modulating the activity of these receptors and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-propylbicyclo[2.2.1]heptan-2-amine
- 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine
Comparison: : N-Propylbicyclo[2.2.1]heptan-2-amine is unique due to its specific propyl substitution, which may confer different pharmacological properties compared to its analogs. For example, the N-ethyl derivative may have different binding affinities and selectivity profiles for certain receptors .
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N-propylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N/c1-2-5-11-10-7-8-3-4-9(10)6-8/h8-11H,2-7H2,1H3 |
InChI Key |
BGQLAJSTSCIEMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CC2CCC1C2 |
Origin of Product |
United States |
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